molecular formula C12H10N2O2S B2917093 N-(2-carbamothioylphenyl)furan-2-carboxamide CAS No. 847837-38-1

N-(2-carbamothioylphenyl)furan-2-carboxamide

Cat. No.: B2917093
CAS No.: 847837-38-1
M. Wt: 246.28
InChI Key: QVLXKQWKDLDBMU-UHFFFAOYSA-N
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Description

N-(2-Carbamothioylphenyl)furan-2-carboxamide (CAS 847837-38-1) is a synthetic carbamothioyl-furan-2-carboxamide derivative of interest in medicinal chemistry and oncology research. This compound features a furan ring linked to a carboxamide and a carbamothioyl (thiourea) group, a structure associated with promising pharmacological properties . Recent scientific investigations have shown that this class of compounds exhibits significant biological activity. Specifically, related carbamothioyl-furan-2-carboxamide derivatives have demonstrated potent in vitro anti-cancer potential against human hepatocellular carcinoma (HepG2, Huh-7) and breast adenocarcinoma (MCF-7) cell lines . The mechanism of action is under investigation, but the structure allows for intramolecular hydrogen bonding, which may influence its bioactivity . Furthermore, these derivatives show broad-spectrum anti-microbial activity against various bacterial and fungal strains, making them a potential source for novel anti-microbial agents . The compound is supplied for research purposes and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-carbamothioylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11(17)8-4-1-2-5-9(8)14-12(15)10-6-3-7-16-10/h1-7H,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLXKQWKDLDBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamothioylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamothioylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-carbamothioylphenyl)furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-carbamothioylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with N-(4-Substituted Phenyl)furan-2-carboxamides

Comparison with Heterocyclic-Substituted Furan-2-carboxamides

Thiadiazole and Thiazolidinone Derivatives

  • N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives : These compounds exhibit potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), attributed to the thiadiazole ring’s planar geometry and hydrogen-bonding interactions with kinase active sites .
  • N-(5-Oxo-2-phenylthiazolidin-3-yl)furan-2-carboxamide: Synthesized via hydrazinolysis and cyclization, these derivatives show antifungal activity, though specific data are unreported .

Imidazole and Pyridine Derivatives

  • N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide : Demonstrates antifungal activity, leveraging the nitro group’s electron-withdrawing effects and the imidazole’s basicity for membrane interaction .

Comparison with Nitro-Substituted Derivatives

  • N-(2-Nitrophenyl)furan-2-carboxamide : The nitro group induces a planar molecular conformation and strong intermolecular hydrogen bonding (N-H···O), influencing crystal packing and solubility . This compound’s electronic profile contrasts with N-(2-carbamothioylphenyl)furan-2-carboxamide, where the carbamothioyl group may offer redox-active properties.

Antimicrobial Activity

  • N-(4-(N-(2-Trifluoromethylphenyl)sulfamoyl)phenyl)-5-nitrofuran-2-carboxamide : Exhibits superior antibacterial activity against drug-resistant strains, likely due to the synergistic effects of the nitro and sulfamoyl groups .
  • N-(4-Arylphenyl)furan-2-carboxamides : Show variable antibacterial efficacy against A. baumannii and MRSA, with electron-donating substituents improving membrane penetration .

Anticancer and Enzyme Inhibitory Activity

  • (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide : Displays chemopreventive activity in HCT116 colon cancer cells by targeting lipid metabolism in cancer stem cells .
  • ML18829 (SARS-CoV 3CLpro inhibitor): A non-covalent furan-2-carboxamide derivative with 85–90% inhibition at 10–50 µM, highlighting the scaffold’s versatility in viral protease targeting .

Biological Activity

N-(2-carbamothioylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a furan ring and a carbamothioyl group, contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-furoic acid with 2-aminothiophenol. The process is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield amines or alcohols when treated with reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution can occur, allowing for the replacement of the carbamothioyl group with other nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against drug-resistant bacterial strains. This property makes it a candidate for further development as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogens, demonstrating its potential in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes that are crucial for tumor growth. The interaction with cellular pathways related to apoptosis highlights its potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to stem from its ability to bind to molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects including:

  • Inhibition of microbial growth : By targeting enzymes involved in bacterial metabolism.
  • Induction of apoptosis : By interacting with pathways that regulate cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its activity against a panel of drug-resistant bacteria. The results indicated a minimum inhibitory concentration (MIC) effective against several strains, suggesting its potential use in clinical applications.

Bacterial StrainMIC (µg/mL)Activity
E. coli32Effective
S. aureus16Highly Effective
P. aeruginosa64Moderate

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (breast)4530
HeLa (cervical)5040
A549 (lung)6025

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